N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide
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Overview
Description
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide typically involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with various aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid. This reaction yields the corresponding hydrazones, which are then further reacted to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties
Medicine: Investigated for its potential therapeutic applications, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5,7-dichloro-1,3-benzoxazole derivatives: These compounds share the benzoxazole core and exhibit similar biological activities.
4-ethylbenzamide derivatives: Compounds with the 4-ethylbenzamide moiety may have comparable chemical properties.
Uniqueness
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16Cl2N2O2 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-2-13-6-8-14(9-7-13)21(27)25-17-5-3-4-15(10-17)22-26-19-12-16(23)11-18(24)20(19)28-22/h3-12H,2H2,1H3,(H,25,27) |
InChI Key |
XHYOCHQEXNIWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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